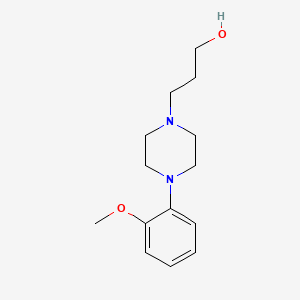

4-(2-Methoxyphenyl)-1-piperazinepropanol

描述

4-(2-Methoxyphenyl)-1-piperazinepropanol is an arylpiperazine derivative characterized by a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a propanol chain at the 1-position. This compound is frequently explored in medicinal chemistry due to its structural versatility and affinity for serotonin (5-HT) and dopamine receptors.

属性

分子式 |

C14H22N2O2 |

|---|---|

分子量 |

250.34 g/mol |

IUPAC 名称 |

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol |

InChI |

InChI=1S/C14H22N2O2/c1-18-14-6-3-2-5-13(14)16-10-8-15(9-11-16)7-4-12-17/h2-3,5-6,17H,4,7-12H2,1H3 |

InChI 键 |

NSLZHZKOVGVVEH-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCO |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Arylpiperazine derivatives share a piperazine core but differ in substituents, leading to variations in pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Arylpiperazines

Key Findings:

Substituent Effects on Receptor Binding :

- Halogenation : p-MPPI (iodo) and p-MPPF (fluoro) show improved 5-HT1A antagonism compared to the parent compound, with p-MPPF being 1.7× more potent .

- Bulkier Groups : NAN-190’s phthalimido-butyl chain introduces α1-adrenergic activity, complicating its pharmacological profile .

Antibacterial Activity :

- Derivatives with cinnamyl or chlorophenyl groups (e.g., compound 8 in ) exhibit enhanced antibacterial activity compared to the base structure, likely due to increased lipophilicity.

Synthetic Flexibility: The propanol chain in 4-(2-Methoxyphenyl)-1-piperazinepropanol allows for further functionalization, as seen in its conversion to fumarate salts (compounds 8 and 10 in ) for improved bioavailability.

Contradictory Pharmacological Outcomes :

- NAN-190 and its analog MP245 exhibit hypothermia via 5-HT1A activation and α1 blockade, whereas MM77 (succinimido analog) shows unexplained hypothermic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。